tert-Butyl 3-cyanobenzyl(methyl)carbamate
Overview
Description
tert-Butyl 3-cyanobenzyl(methyl)carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyanobenzyl group, and a methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyanobenzyl(methyl)carbamate typically involves the reaction of 3-[(methylamino)methyl]benzonitrile with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane. The reaction is carried out under cooling conditions (0°C to room temperature) and yields the product as a colorless oil after purification by flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyanobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but general oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates or amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 3-cyanobenzyl(methyl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It allows for selective protection and deprotection of amine groups under mild conditions .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group is crucial in the stepwise synthesis of complex molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyanobenzyl(methyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for subsequent reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl 3-cyanobenzyl(methyl)carbamate is unique due to the presence of the cyanobenzyl group, which provides additional reactivity and functionality compared to simpler carbamates like tert-butyl carbamate or methyl carbamate. The cyanobenzyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Conclusion
This compound is a valuable compound in organic synthesis, particularly as a protecting group for amines. Its unique structure and reactivity make it useful in various scientific research applications, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its versatility and potential for further applications.
Properties
IUPAC Name |
tert-butyl N-[(3-cyanophenyl)methyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXIQPCOZHMBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734503 | |
Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341536-23-9 | |
Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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